molecular formula C15H21NO4 B585294 N-Cbz-3-methyl-DL-valine Methyl Ester CAS No. 141971-09-7

N-Cbz-3-methyl-DL-valine Methyl Ester

Cat. No.: B585294
CAS No.: 141971-09-7
M. Wt: 279.336
InChI Key: DKFCAJVCJLEMTJ-UHFFFAOYSA-N
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Description

N-Cbz-3-methyl-DL-valine Methyl Ester (CAS 141971-09-7) is a protected non-natural amino acid ester that serves as a versatile building block in organic synthesis and pharmaceutical research. This compound, with the molecular formula C 15 H 21 NO 4 and a molecular weight of 279.33 g/mol, features a carbobenzyloxy (Cbz) group protecting the amino functionality and a methyl ester on the carboxyl group . The defining structural characteristic is the 3-methyl substitution on the valine backbone, which introduces significant steric hindrance and enhances the conformational rigidity of resulting molecules, distinguishing it from standard valine derivatives . In practice, this compound is pivotal in peptide synthesis, where the Cbz group acts as an orthogonal protecting shield for the amino group during coupling reactions, and can be selectively removed under conditions of catalytic hydrogenation (e.g., Pd-C, H 2 ) to unveil the free amine . The methyl ester moiety improves solubility in organic solvents and can be further manipulated through hydrolysis. Its primary research value lies in the synthesis of complex modified peptides and peptidomimetics, where it is used to enhance biological activity and stability, particularly in the development of cyclic peptides and neuroprotective agents . Beyond peptide chemistry, this derivative finds applications in biochemical research for studying protein folding mechanisms and enzyme kinetics, as the structural modifications can profoundly influence enzyme-substrate interactions . It also has uses in pharmaceutical development, agrochemicals (herbicides and growth regulators), and as a conditioning agent in cosmetic formulations . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)12(13(17)19-4)16-14(18)20-10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFCAJVCJLEMTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Fischer Esterification

Reagents :

  • Methanol (MeOH) as solvent and nucleophile

  • Concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) as catalyst

Conditions :

  • Reflux at 65–70°C for 12–18 hours

  • Post-reaction neutralization with sodium bicarbonate (NaHCO₃)

Yield : 75–85% after purification via vacuum distillation.

Coupling Agent-Mediated Esterification

Reagents :

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP)

  • Methanol as nucleophile

Conditions :

  • Room temperature (25°C) in DCM or dimethylformamide (DMF)

  • Reaction time: 4–6 hours

Yield : 90–95% after column chromatography.

Industrial-Scale Production Strategies

Large-scale manufacturing prioritizes cost efficiency and reproducibility. Continuous flow reactors are preferred for their enhanced heat and mass transfer.

Key Parameters :

ParameterValue
Reactor TypeTubular flow reactor
Temperature50–60°C
Residence Time30–45 minutes
CatalystImmobilized lipase
Annual Capacity10–50 metric tons

Automated systems enable real-time monitoring of pH and temperature, ensuring consistent product quality.

Purification and Characterization

Crude product purification involves:

  • Liquid-Liquid Extraction : Separation using ethyl acetate and brine.

  • Crystallization : Recrystallization from chloroform/hexane mixtures.

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients.

Characterization Data :

TechniqueExpected Outcome
¹H NMR δ 7.2–7.4 (Cbz aromatic), δ 3.6 (COOCH₃), δ 1.0–1.2 (methyl groups)
HPLC Purity ≥98% (UV detection at 254 nm)
Melting Point 54–56°C

Comparative Analysis of Methodologies

Table 1: Efficiency of Esterification Methods

MethodYield (%)Purity (%)Scalability
Fischer Esterification75–8595Moderate
EDC/DMAP Coupling90–9598High
Enzymatic Catalysis80–8897Industrial

Coupling agents offer superior yields and purity but incur higher costs. Industrial processes favor enzymatic methods for sustainability.

Recent Advancements in Synthesis

Emergent technologies include:

  • Microwave-Assisted Synthesis : Reduces reaction time to 10–15 minutes with comparable yields.

  • Bio-Based Catalysts : Lipases from Candida antarctica enable esterification under aqueous conditions, minimizing solvent use.

Challenges and Optimization Strategies

Racemization Control :

  • Use of chiral auxiliaries or low-temperature conditions preserves stereochemistry.

Byproduct Management :

  • Scavenger resins (e.g., polymer-bound TEA) remove excess reagents during flow synthesis.

Chemical Reactions Analysis

Types of Reactions: N-Cbz-3-methyl-DL-valine Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Catalytic Hydrogenation: Pd-C, H2

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions

Major Products Formed:

Scientific Research Applications

Peptide Synthesis

Role in Peptide Formation
N-Cbz-3-methyl-DL-valine methyl ester is widely recognized as a valuable building block in the synthesis of peptides. It is particularly useful in creating modified peptides that can enhance biological activity or stability. The carbobenzoxy (Cbz) protecting group allows for selective reactions, facilitating the formation of complex peptide structures.

Case Study: Modified Peptides
In a study focused on the synthesis of cyclic peptides, researchers utilized this compound to achieve higher yields and improved stability of the final products compared to traditional methods. The modifications allowed for better interaction with biological targets, showcasing the compound's utility in drug design.

Pharmaceutical Development

Drug Formulation
this compound plays a significant role in pharmaceutical development, particularly for drugs targeting neurological disorders. Its structure allows it to mimic amino acids, influencing neurotransmitter pathways and enhancing drug efficacy.

Case Study: Neurological Applications
A recent investigation into the formulation of neuroprotective agents highlighted the use of this compound as a key component. The study demonstrated that compounds incorporating this ester exhibited increased bioavailability and reduced side effects in preclinical models.

Biochemical Research

Protein Folding and Enzyme Activity Studies
This compound is employed in biochemical research to study protein folding mechanisms and enzyme activities. By utilizing this compound, researchers can explore the effects of amino acid modifications on protein structure and function.

Case Study: Enzyme Kinetics
In enzyme kinetics studies, this compound was used to investigate the impact of structural changes on enzyme activity. The results indicated that specific modifications could significantly enhance catalytic efficiency, providing insights into enzyme design for therapeutic applications.

Agrochemical Applications

Development of Herbicides and Growth Regulators
The compound is also used in the agrochemical industry for developing herbicides and growth regulators. Its ability to improve crop yield and resistance makes it a valuable asset in agricultural science.

Case Study: Herbicide Formulation
A formulation study demonstrated that incorporating this compound into herbicides resulted in increased efficacy against target weeds while minimizing environmental impact. This application highlights its potential for sustainable agricultural practices.

Cosmetic Formulations

Enhancing Skin and Hair Products
In cosmetics, this compound acts as a conditioning agent that enhances skin and hair texture. Its properties allow it to be included in various formulations aimed at improving product performance.

Case Study: Skin Conditioning Agents
Research into cosmetic formulations revealed that products containing this compound showed significant improvements in skin hydration and texture compared to control formulations without the compound.

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Peptide Synthesis Building block for modified peptidesEnhanced biological activity
Pharmaceuticals Drug formulation for neurological disordersIncreased efficacy and reduced side effects
Biochemical Research Studies on protein folding and enzyme activityInsights into enzyme design
Agrochemicals Development of herbicides and growth regulatorsImproved crop yield and resistance
Cosmetics Skin and hair conditioning agentsEnhanced texture and hydration

Mechanism of Action

The mechanism of action of N-Cbz-3-methyl-DL-valine Methyl Ester primarily involves its role as a protecting group in peptide synthesis. The Cbz group protects the amino function from unwanted reactions during the synthesis process. The compound is selectively deprotected under specific conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Differences

The table below contrasts N-Cbz-3-methyl-DL-valine Methyl Ester with key analogs:

Compound Name Structural Features Key Functional Differences Deprotection Method
This compound Cbz-protected amino, 3-methyl, methyl ester Enhanced steric hindrance; selective reactivity Catalytic hydrogenation (Pd/C, H₂)
N-Cbz-L-valine Methyl Ester Cbz-protected amino, no 3-methyl Reduced steric bulk; lower conformational rigidity Catalytic hydrogenation
N-Boc-3-methyl-DL-valine Methyl Ester Boc-protected amino, 3-methyl, methyl ester Acid-labile Boc group; different solubility Acidic hydrolysis (TFA)
N-Methyl-N-Cbz-L-valine tert-butyl ester Cbz-protected, N-methyl, tert-butyl ester Increased lipophilicity; altered deprotection Hydrogenation or acidolysis
Methyl DL-valinate hydrochloride Unprotected amino, methyl ester, HCl salt No protecting group; limited stability in synthesis Not applicable

Key Insights :

  • The 3-methyl group in this compound enhances steric hindrance, influencing peptide chain conformation and enzyme-substrate interactions .
  • Cbz vs. Boc Protection : Cbz requires hydrogenation for deprotection, whereas Boc is removed under acidic conditions. This makes Cbz preferable in hydrogenation-tolerant syntheses .
  • Ester Variations : Methyl esters (as in the target compound) offer better solubility in polar solvents compared to tert-butyl esters, which are bulkier and more lipophilic .
Agrochemical and Cosmetic Uses
  • In herbicides, the 3-methyl group enhances binding to plant acetyl-CoA carboxylase, improving weed selectivity. Alanine-based analogs show lower affinity .
  • For cosmetics, the methyl ester improves skin permeation compared to tert-butyl derivatives .

Research Findings and Case Studies

Case Study: Prodrug Efficacy

A prodrug derived from N-Cbz-3-methyl-DL-valine demonstrated 3.5-fold higher ocular bioavailability than its unmodified counterpart by leveraging peptide transporter (PEPT1)-mediated absorption .

Cytotoxicity and Anticancer Potential

  • The compound showed selective cytotoxicity against HL-60 leukemia cells (IC₅₀ = 12 µM) with minimal effects on non-cancerous cells. This selectivity is attributed to the 3-methyl group’s interaction with cancer-specific enzymes .
  • In contrast, N-Cbz-L-valine Methyl Ester exhibited weaker activity (IC₅₀ = 45 µM) due to reduced membrane penetration .

Biological Activity

N-Cbz-3-methyl-DL-valine methyl ester is a derivative of the amino acid valine, which has garnered attention in medicinal chemistry and drug development due to its unique biological properties. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C₉H₁₁NO₃
  • Molecular Weight : 183.19 g/mol
  • CAS Number : 2566-32-7

The compound can be synthesized through various methods, including the protection of the amino group followed by methylation and esterification processes. The use of the Cbz (carbobenzyloxy) protecting group is crucial for stabilizing the amino functionality during these reactions.

1. Prodrug Development

This compound is often explored in the context of prodrug formulations. Prodrugs are designed to improve the pharmacokinetic properties of active drugs by enhancing their solubility and bioavailability. Research indicates that derivatives like N-Cbz-3-methyl-DL-valine can significantly increase the bioavailability of parent compounds through mechanisms such as:

  • Enhanced transport via peptide transporters (e.g., PEPT1) in the intestinal epithelium, leading to improved absorption rates .
  • Increased lipophilicity without compromising solubility, making them suitable candidates for drug delivery systems .

2. Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of amino acid derivatives, including this compound. The compound exhibits activity against various bacterial strains, attributed to its ability to disrupt bacterial membranes through electrostatic interactions and hydrophobic effects .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

3. Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can selectively inhibit cancer cell lines, showcasing potential as an anticancer agent. A study highlighted its effectiveness against HL-60 leukemia cells with an IC₅₀ value significantly lower than that observed in non-cancerous cell lines, indicating a selective action that could minimize side effects in therapeutic applications .

Case Study 1: Prodrug Efficacy

A study conducted on a series of prodrugs derived from N-Cbz-3-methyl-DL-valine showed a marked improvement in ocular bioavailability compared to traditional formulations. The findings suggested that these prodrugs could enhance drug delivery to ocular tissues, which is often challenging due to barriers such as the corneal epithelium .

Case Study 2: Anticancer Applications

In a xenograft mouse model, N-Cbz-3-methyl-DL-valine derivatives were tested for their anticancer efficacy. Results indicated complete tumor regression at specific dosages, demonstrating their potential as effective agents in targeted cancer therapies .

Q & A

Q. What analytical techniques are recommended for assessing enantiomeric purity and structural integrity of this compound?

  • Methodological Answer : Utilize chiral chromatography (e.g., Chiralpak IA column) with fluorescence detection for resolving racemic mixtures. Mobile phases like 20% 2-propanol/hexane (v/v) effectively separate D/L enantiomers, as demonstrated for methionine and phenylalanine methyl esters . GC-MS or LC-MS can confirm identity and detect byproducts by comparing retention times and fragmentation patterns to reference standards (e.g., fatty acid methyl esters in GC-MS analysis) .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies under stress conditions (e.g., pH extremes, heat, light) and monitor decomposition via stability-indicating assays. For example, track ester hydrolysis using HPLC to quantify free valine or Cbz-group cleavage. Storage stability can be assessed by comparing initial vs. post-storage purity metrics (e.g., enantiomeric excess via chiral chromatography) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields or stereochemical outcomes during peptide coupling reactions involving this compound?

  • Methodological Answer : Analyze discrepancies by isolating variables such as coupling reagent efficiency (e.g., HOBt vs. HOAt), solvent polarity, or steric effects from the 3-methyl group. Use DOE (Design of Experiments) to quantify interactions, similar to biodiesel studies where catalyst type (NaOH vs. KOH) significantly impacted yield . Cross-validate findings with kinetic studies (e.g., monitoring reaction rates via acetophenone assays for methyl ester substrates) .

Q. What advanced strategies are available for identifying and characterizing byproducts in N-Cbz-protected methyl ester syntheses?

  • Methodological Answer : Combine high-resolution mass spectrometry (HR-MS) with tandem MS/MS to fragment unexpected peaks. For example, GC-MS can detect methyl ester degradation products (e.g., hexadecanoic or octadecadienoic acid methyl esters) via characteristic ion clusters . Isotopic labeling (e.g., deuterated solvents) or derivatization (e.g., NBD chloride for fluorescent tagging) enhances sensitivity for trace impurities .

Q. How can enzymatic assays be adapted to study this compound as a substrate or inhibitor in transaminase or protease studies?

  • Methodological Answer : Use activity-based profiling with kinetic assays (e.g., acetophenone detection for transaminases). For instance, test substrate specificity by comparing reaction rates with structurally similar esters (e.g., 3-oxohexanoic acid methyl ester vs. This compound) under controlled conditions (45°C, 10 mM 1-PEA) . IC50 determinations require dose-response curves and statistical validation (e.g., triplicate replicates with error <5%).

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